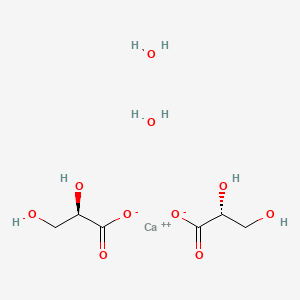
Glyceric acid calcium dihydrate, D-
描述
Glyceric acid calcium dihydrate, D-: is a chemical compound with the molecular formula C6H14CaO10 and a molecular weight of 286.25 g/mol . . This compound is a calcium salt of D-glyceric acid and is commonly used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions:
Enzymatic Production: One of the methods to synthesize D-glyceric acid involves the enzymatic conversion of L-tartrate using L-tartrate decarboxylase. This method provides high selectivity and yield.
Chemical Synthesis: Another method involves the oxidation of glycerol using specific catalysts and conditions to produce D-glyceric acid, which is then reacted with calcium salts to form the dihydrate.
Industrial Production Methods:
Microbial Production: Microorganisms such as Pseudomonas species can be used to convert L-tartrate into D-glyceric acid, which is then purified and reacted with calcium salts to produce the dihydrate form.
Chemical Oxidation: Industrial production often involves the oxidation of glycerol, followed by purification and reaction with calcium salts to obtain the final product.
化学反应分析
Types of Reactions:
Oxidation: D-glyceric acid can undergo oxidation reactions to form various derivatives.
Esterification: It can react with acyl chlorides to form diacylester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Esterification: Reagents such as palmitoyl chloride and linoleoyl chloride are used under controlled conditions.
Major Products:
Diacylester Derivatives: These are formed through esterification reactions and have applications in various fields.
Oxidized Products: Various oxidized forms of D-glyceric acid can be produced depending on the oxidizing agent used.
科学研究应用
Chemistry:
Electrolyte for Electrocatalytic Oxidation: D-glyceric acid calcium dihydrate is used as an electrolyte in the electrocatalytic oxidation of glycerol.
Biology and Medicine:
Cytotoxicity Studies: It is used in the synthesis of compounds for evaluating cytotoxicity to human cells.
Mitochondrial Metabolism: D-glyceric acid has been shown to activate mitochondrial metabolism, making it useful in studies related to aging and metabolic diseases.
Industry:
Surfactant Production: It is used in the production of surfactants due to its surface tension-lowering properties.
Protective Solutes: Its derivatives are used as protective solutes in various industrial applications.
作用机制
Molecular Targets and Pathways:
Mitochondrial Activation: D-glyceric acid activates mitochondrial metabolism by increasing the NADH/NAD+ ratio and enhancing cellular energy production.
Cellular Membrane Integrity: It improves cellular membrane integrity, which is beneficial for various cellular functions.
相似化合物的比较
D-Glyceric Acid Sodium Salt: Similar in structure but with sodium instead of calcium.
DL-Glyceric Acid Hemicalcium Salt Hydrate: A racemic mixture of D- and L-glyceric acid with calcium.
L-(−)-Glyceric Acid Hemicalcium Salt Monohydrate: The L-isomer of glyceric acid with calcium.
Uniqueness:
Selective Activation: D-glyceric acid calcium dihydrate specifically activates mitochondrial metabolism, which is not observed with all similar compounds.
High Selectivity in Reactions: It shows high selectivity in enzymatic and chemical reactions, making it a preferred choice in various applications.
属性
IUPAC Name |
calcium;(2R)-2,3-dihydroxypropanoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m11.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEVQKKVYQHNFW-AKYROZSLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CaO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201035987 | |
| Record name | D-Glyceric acid calcium salt dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6000-41-5 | |
| Record name | Glyceric acid calcium dihydrate, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glyceric acid calcium salt dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERIC ACID CALCIUM DIHYDRATE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52904Y550S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B1627690.png)

![1-{[(4-Methoxyphenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627696.png)
![tert-Butyl [2-amino-2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B1627697.png)
![tert-Butyl [2-amino-2-(2,4-difluorophenyl)ethyl]carbamate](/img/structure/B1627698.png)
![5-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627699.png)

